molecular formula C15H12ClNO3S B2601321 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 882748-86-9

3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2601321
CAS No.: 882748-86-9
M. Wt: 321.78
InChI Key: ANIBLMKVEXUSEC-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a propanone derivative featuring a 3-nitrophenyl group at position 1 and a 4-chlorophenylsulfanyl moiety at position 2. Its molecular formula is C₁₇H₁₇ClO₃S (monoisotopic mass: 336.058693) . The sulfanyl (thioether) linker and electron-withdrawing nitro group contribute to its unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c16-12-4-6-14(7-5-12)21-9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBLMKVEXUSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone exhibits notable biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Investigations have shown potential anticancer effects, likely due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival .

Synthetic Applications

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the Sulfanyl Linkage : The chlorophenyl group is introduced through nucleophilic substitution reactions.
  • Nitro Group Introduction : The nitrophenyl moiety is added via electrophilic aromatic substitution.
  • Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final compound.

These synthetic methods allow for the exploration of structural analogs that may enhance biological activity or alter chemical reactivity.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various sulfanyl compounds, 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone demonstrated significant inhibition against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Potential

A research project focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This finding suggests potential for development as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The compound’s sulfanyl and nitrophenyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Propanone Backbone

a) 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone
  • Structure : Differs by replacing the 3-nitrophenyl group with a 3,4-dimethoxyphenyl moiety.
  • Properties: Methoxy groups (-OCH₃) are electron-donating, contrasting with the electron-withdrawing nitro (-NO₂) group in the target compound.
b) Clafanone (3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone)
  • Structure: Features a sulfonyl (-SO₂-) linker instead of sulfanyl (-S-), with an aminophenyl substituent.
  • Therapeutic Use: Marketed as an antidiarrheal, Clafanone’s sulfonyl group enhances metabolic stability compared to thioethers, which are more prone to oxidation .
c) Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)
  • Structure : Replaces the sulfanyl group with a piperidinyl (cyclic amine) moiety.
  • Activity : Acts as an ALDH inhibitor (Aldehyde Dehydrogenase), highlighting how nitrogen-containing substituents can target enzymatic pathways .

Halogen and Nitro Group Positioning

a) 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c)
  • Structure: Contains a 2-chlorophenyl group and a 4-nitroanilino (-NH-C₆H₄-NO₂) substituent.
  • Impact: The nitro group at the para position (vs. meta in the target compound) and the amino linker alter hydrogen-bonding capacity and steric hindrance, influencing receptor binding .
b) 1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone
  • Structure: Substitutes the 4-chlorophenyl group with 4-fluorophenyl and retains the 3-nitroanilino group.

Conformational Variations: Propanone vs. Propenone

a) (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1)
  • Structure: Features a propenone (α,β-unsaturated ketone) backbone with a p-tolyl group.
  • Reactivity: The conjugated double bond increases electrophilicity, making it more reactive in Michael addition reactions compared to saturated propanones .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₇H₁₇ClO₃S 3-nitrophenyl, 4-Cl-sulfanyl Under investigation
3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone C₁₉H₂₁ClO₄S 3,4-dimethoxyphenyl, 4-Cl-sulfanyl N/A
Clafanone C₂₁H₁₉NO₃S 4-aminophenylsulfonyl, diphenyl Antidiarrheal
Aldi-4 C₁₄H₁₉ClNO·HCl 4-chlorophenyl, piperidinyl ALDH inhibitor

Table 2: Electronic Effects of Substituents

Group Electronic Effect Impact on Compound
-NO₂ (meta) Electron-withdrawing Increases reactivity in electrophilic substitutions
-OCH₃ (para) Electron-donating Enhances solubility in polar solvents
-F High electronegativity Improves metabolic stability

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, a compound with the molecular formula C15H12ClNO5S, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.

The compound is synthesized through a reaction involving 4-chlorothiophenol and 3-nitrobenzaldehyde, typically in the presence of a base such as sodium hydroxide. The reaction conditions often include organic solvents like ethanol or dichloromethane to facilitate the process . The structure includes a chlorophenyl group, a sulfanyl linkage, and a nitrophenyl group, which contribute to its unique reactivity and biological potential.

Biological Activity Overview

Research indicates that 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone exhibits a variety of biological activities:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains .
  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase and urease, indicating potential applications in treating conditions related to enzyme dysfunction .
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, with specific compounds displaying IC50 values comparable to established anticancer agents like cisplatin .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The sulfanyl and nitrophenyl groups facilitate binding to active sites or allosteric sites of enzymes, potentially inhibiting their activity . This interaction is crucial for its pharmacological effectiveness.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity
UreaseStrong inhibitory activity
AnticancerVarious cancer cell linesCytotoxic effects (IC50 values)

Case Studies

  • Antibacterial Screening : A study conducted on various synthesized derivatives of the compound revealed significant antibacterial properties against selected strains. The most active derivatives inhibited bacterial growth effectively, showcasing the compound's potential as an antimicrobial agent .
  • Cytotoxicity Testing : In vitro tests on human cancer cell lines demonstrated that certain derivatives of 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone exhibited promising cytotoxicity, with IC50 values indicating effective growth inhibition comparable to standard chemotherapy agents .

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